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Compound of Interest

Compound Name:
4-Chloro-3-methoxyphenylboronic

acid

Cat. No.: B1371325 Get Quote

An In-depth Technical Guide to the Theoretical and Practical Aspects of 4-Chloro-3-
methoxyphenylboronic Acid

Foreword: Bridging Theory and Application
In modern synthetic chemistry, particularly within pharmaceutical and materials science, the

journey from a simple building block to a complex, functional molecule is paved with challenges

of efficiency, selectivity, and predictability. 4-Chloro-3-methoxyphenylboronic acid stands as

a quintessential example of a versatile intermediate, whose true potential is unlocked through a

deep understanding of its electronic properties and reactivity. This guide moves beyond a

simple datasheet, offering a cohesive narrative that intertwines the molecule's fundamental

characteristics with the theoretical underpinnings that govern its behavior in cornerstone

reactions like the Suzuki-Miyaura coupling. We will explore not just the "what" and "how," but

the critical "why," providing researchers with the insights needed to leverage this reagent to its

fullest extent.

Part 1: Molecular Profile and Physicochemical
Properties
4-Chloro-3-methoxyphenylboronic acid is an organoboron compound that has gained

prominence as a building block in organic synthesis.[1][2] Its utility stems from the boronic acid

moiety, which is a versatile functional group for forming new carbon-carbon bonds.[3]
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Core Identification
Property Value Source

IUPAC Name
(4-chloro-3-

methoxyphenyl)boronic acid
[1]

CAS Number 89694-47-3 [2]

Molecular Formula C₇H₈BClO₃ [1]

Molecular Weight 186.40 g/mol [1]

Canonical SMILES
B(C1=CC(=C(C=C1)Cl)OC)

(O)O
[1]

InChI Key
DZNNRXURZJLARZ-

UHFFFAOYSA-N
[1]

Physicochemical Data
The physical properties of a reagent are critical for its handling, storage, and use in reactions.

Property Value Notes

Appearance
White to off-white crystalline

powder
[2]

Melting Point 238-242 °C (lit.)

Data for isomer 3-Chloro-4-

methoxyphenylboronic acid,

often similar.[4][5]

Solubility

Soluble in common organic

solvents like THF, DMSO.

Insoluble in water.

General property for

arylboronic acids.[6]

Stability

Stable under standard

conditions. May form

anhydrides (boroxines) upon

dehydration.

[2]
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Part 2: Synthesis and Purification
The reliable synthesis of 4-Chloro-3-methoxyphenylboronic acid is crucial for its application.

While specific literature on this exact isomer's synthesis is sparse, the general and patented

methods for producing substituted phenylboronic acids provide a robust and validated pathway.

The most common approach involves the lithiation of an aryl halide followed by quenching with

a trialkyl borate.

Retrosynthetic Analysis & Proposed Pathway
The synthesis logically begins with the commercially available 1-chloro-2-methoxybenzene.

Directed ortho-metalation is not feasible due to the substitution pattern. Therefore, a halogen-

metal exchange or Grignard formation followed by borylation is the most direct route. However,

a more common industrial approach for related isomers involves the lithiation of a more

complex precursor.[7] A plausible laboratory synthesis starts from 4-chloro-3-methoxyaniline via

Sandmeyer reaction to install a bromine, followed by lithiation and borylation. A more direct,

albeit potentially lower-yielding route, starts from 1-bromo-4-chloro-3-methoxybenzene.

4-Chloro-3-methoxyphenylboronic acidQuench with B(OMe)₃
followed by acidic workupAryl Lithium IntermediateLithiation with n-BuLi

-78 °C, THF1-Bromo-4-chloro-3-methoxybenzene

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Chloro-3-methoxyphenylboronic acid.

Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative method adapted from procedures for analogous compounds.

[6][7]

Materials:

1-Bromo-4-chloro-3-methoxybenzene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi, 2.5 M in hexanes)
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Trimethyl borate (B(OMe)₃)

Hydrochloric Acid (2 M)

Ethyl Acetate

Brine (saturated NaCl solution)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add 1-bromo-4-chloro-3-methoxybenzene (1.0 eq) and anhydrous THF.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1

eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the

resulting mixture for 1 hour at -78 °C.

Borylation: To the aryl lithium solution, add trimethyl borate (1.2 eq) dropwise, again ensuring

the temperature remains below -70 °C. After the addition is complete, allow the reaction to

slowly warm to room temperature and stir overnight.

Quench and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by

adding 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with ethyl acetate. Combine the organic layers.

Purification: Wash the combined organic layers with water and then with brine. Dry the

organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under

reduced pressure.

Isolation: The crude solid is typically purified by recrystallization from a suitable solvent

system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product.

Part 3: Theoretical Studies and Reactivity Analysis
While dedicated computational studies on 4-chloro-3-methoxyphenylboronic acid are not

prevalent in public literature, we can construct a robust theoretical framework by applying
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principles from extensive studies on analogous systems like phenylboronic acid and its

derivatives.[8][9] Density Functional Theory (DFT) is the workhorse for such investigations,

providing deep insights into molecular structure, electronic properties, and reaction

mechanisms.[8][10]

The Role of Substituents: An Electronic Perspective
The reactivity of the boronic acid in catalysis, particularly in the transmetalation step of the

Suzuki-Miyaura coupling, is heavily influenced by the electronic nature of the phenyl ring. The

substituents on 4-chloro-3-methoxyphenylboronic acid have competing effects:

Methoxy Group (-OCH₃): Located at the meta position relative to the boronic acid, the

methoxy group exerts a weak +M (mesomeric) effect and a stronger -I (inductive) effect. Its

primary influence is electron-donating, which slightly increases the electron density on the

ring.

Chloro Group (-Cl): Located at the para position, the chloro group has a weak -M effect but a

significant -I effect, making it an overall electron-withdrawing group.

The net effect is a nuanced electronic landscape on the aryl ring. This electronic push-and-pull

influences the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, which

are critical parameters in the catalytic cycle.

Computational Workflow for Reactivity Analysis
A standard theoretical study to predict the reactivity of this molecule would follow a workflow

executed using quantum chemistry software packages like Gaussian.
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Computational Setup

Calculations

Data Analysis & Interpretation

Select Molecule:
4-Chloro-3-methoxyphenylboronic acid

Choose Method:
DFT (e.g., B3LYP functional)

Select Basis Set:
(e.g., 6-311+G(d,p))

Geometry Optimization

Frequency Calculation

Molecular Orbital Analysis
(HOMO/LUMO)

Electrostatic Potential (ESP) Mapping

Confirm Minimum Energy Structure
(No imaginary frequencies)

Analyze Frontier Orbitals
(Predict reactivity sites)

Examine ESP Map
(Identify nucleophilic/electrophilic regions)

Derive Reactivity Descriptors
(Chemical potential, hardness)

Click to download full resolution via product page

Caption: Standard workflow for a DFT-based theoretical analysis of a molecule.
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Key Theoretical Insights into the Suzuki-Miyaura
Coupling Mechanism
The Suzuki-Miyaura coupling is the most vital application of this boronic acid.[5][11] Theoretical

studies have illuminated its complex mechanism, which consists of three primary stages:

oxidative addition, transmetalation, and reductive elimination.[8]

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II)

complex. Theoretical studies show this step is often rate-limiting.[12]

Transmetalation: This is the crucial step involving the boronic acid. The aryl group is

transferred from the boron atom to the palladium center. The process is base-assisted; the

base activates the boronic acid by forming a more nucleophilic boronate species [Ar-

B(OH)₃]⁻. DFT calculations on similar systems have shown that this step proceeds through a

transition state where the boronate coordinates to the palladium complex.[8] The electronic

properties of the 4-chloro-3-methoxyphenyl group, as discussed above, directly impact the

energetics of this transfer.

Reductive Elimination: The two aryl groups on the palladium center couple, forming the new

C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Part 4: Applications in Medicinal Chemistry and
Materials Science
The true value of 4-Chloro-3-methoxyphenylboronic acid lies in the complex molecules it

helps create. Its substituted phenyl motif is a common feature in biologically active compounds

and functional materials.

Medicinal Chemistry: As a versatile building block, it is used in the synthesis of inhibitors for

various biological targets.[1][3] The chloro and methoxy groups can form key interactions

(e.g., hydrogen bonds, hydrophobic interactions) within an enzyme's active site or can be

used as handles for further molecular elaboration.[5]

Materials Science: Aryl-aryl bonds are the backbone of many conjugated polymers and

organic light-emitting diodes (OLEDs). The Suzuki coupling, using reagents like this one, is a

primary method for constructing these materials, with the substituents fine-tuning the

electronic and photophysical properties.[13]

Protocol: Suzuki-Miyaura Cross-Coupling
This is a general, representative protocol for a palladium-catalyzed cross-coupling reaction.

Materials:

4-Chloro-3-methoxyphenylboronic acid (1.2 eq)

Aryl Halide (e.g., 4-Bromotoluene, 1.0 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

Reaction Setup: To a Schlenk flask, add the aryl halide, 4-chloro-3-methoxyphenylboronic
acid, the base, and the palladium catalyst.
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Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen)

three times to remove oxygen.

Solvent Addition: Add the degassed solvent mixture via syringe.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous

stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate. The crude product is then purified, typically by column chromatography on

silica gel.

Conclusion
4-Chloro-3-methoxyphenylboronic acid is more than a mere reagent; it is an enabling tool

for chemical innovation. A thorough understanding, grounded in both experimental protocols

and theoretical principles, allows researchers to move beyond simple application towards

predictive design. By appreciating the electronic nuances imparted by its substituent pattern

and understanding how these properties influence its journey through a catalytic cycle,

scientists can better design synthetic routes, optimize reaction conditions, and ultimately

accelerate the discovery of new medicines and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.sigmaaldrich.com/TW/zh/product/aldrich/564486
https://www.chemimpex.com/products/40210
https://www.guidechem.com/question/what-is-the-synthesis-route-of-id129258.html
https://patents.google.com/patent/WO2013102078A1/en
https://patents.google.com/patent/WO2013102078A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC10770145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10770145/
https://www.researchgate.net/publication/362628660_Spectroscopic_analysis_FT-IRFT-Raman_electronic_UV-visible_NMR_and_docking_on_4-methoxyphenylboronic_acid_4MPBA_by_DFT_calculation
http://www.materialsciencejournal.org/specialissue2020/computational-insights-on-molecular-structure-electronic-properties-and-chemical-reactivity-of-e-3-4-chlorophenyl-1-2-hydroxyphenylprop-2-en-1-one/
http://www.materialsciencejournal.org/specialissue2020/computational-insights-on-molecular-structure-electronic-properties-and-chemical-reactivity-of-e-3-4-chlorophenyl-1-2-hydroxyphenylprop-2-en-1-one/
http://www.materialsciencejournal.org/specialissue2020/computational-insights-on-molecular-structure-electronic-properties-and-chemical-reactivity-of-e-3-4-chlorophenyl-1-2-hydroxyphenylprop-2-en-1-one/
https://www.chemicalbook.com/Article/The-uses-of-4-Methoxyphenylboronic-acid.htm
https://mdpi-res.com/bookfiles/book/388/SuzukiMiyaura_CrossCoupling_Reaction_and_Potential_Applications.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-organic-synthesis-4-chloro-2-methoxyphenylboronic-acid-wl
https://www.benchchem.com/product/b1371325#theoretical-studies-on-4-chloro-3-methoxyphenylboronic-acid
https://www.benchchem.com/product/b1371325#theoretical-studies-on-4-chloro-3-methoxyphenylboronic-acid
https://www.benchchem.com/product/b1371325#theoretical-studies-on-4-chloro-3-methoxyphenylboronic-acid
https://www.benchchem.com/product/b1371325#theoretical-studies-on-4-chloro-3-methoxyphenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1371325?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

